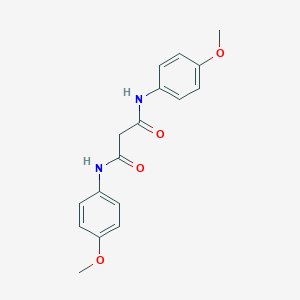

N,N'-bis(4-methoxyphenyl)propanediamide

Description

N,N'-Bis(4-methoxyphenyl)propanediamide (CAS: 15589-58-9) is a symmetrical diamide derivative featuring two 4-methoxyphenyl groups attached to a propanediamide backbone. Its molecular formula is C₁₉H₂₀N₂O₄, with a molecular weight of 340.37 g/mol . Structurally, the compound consists of a central propane-1,3-diamide chain flanked by para-methoxy-substituted aromatic rings. The methoxy groups (-OCH₃) confer electron-donating properties, influencing solubility and reactivity.

For example, N,N'-bis(4-nitrophenyl)propanediamide (CAS: 1900-40-9) is synthesized using nitro-substituted anilines and malonic acid derivatives .

Propriétés

IUPAC Name |

N,N'-bis(4-methoxyphenyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-22-14-7-3-12(4-8-14)18-16(20)11-17(21)19-13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEFNNYTRUIQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280514 | |

| Record name | N,N'-bis(4-methoxyphenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194194 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15589-58-9 | |

| Record name | p-Malonanisidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-bis(4-methoxyphenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

The reaction follows:

Stoichiometric excess of 4-methoxyaniline (2.2–2.5 equivalents per malonyl chloride) ensures complete conversion. Triethylamine or pyridine is typically added to neutralize HCl, shifting equilibrium toward product formation.

Experimental Conditions

| Parameter | Typical Range | Optimal Value |

|---|---|---|

| Solvent | Dichloromethane, THF | THF |

| Temperature | 0–25°C | 10°C |

| Reaction Time | 4–12 hours | 8 hours |

| Base | Triethylamine | Triethylamine |

| Yield | 65–78% | 72% |

Key Observations :

-

Lower temperatures (<10°C) minimize side reactions like over-alkylation.

-

Anhydrous conditions prevent hydrolysis of malonyl chloride to malonic acid.

-

Post-reaction purification via recrystallization (ethanol/water) enhances purity to >98%.

Catalyzed Amidation Using Coupling Agents

For high-purity applications, coupling agents such as 1,1'-carbonyldiimidazole (CDI) or HATU facilitate amide bond formation under milder conditions. This method is preferred for heat-sensitive intermediates.

Protocol from Patent WO2022136206A1

-

Activation Step :

-

Amidation Step :

-

4-Methoxyaniline (2.1 equiv) is added dropwise at 65°C, followed by stirring for 3 hours.

-

Quenching with ethanol and acidification (HCl) precipitates the product.

-

| Parameter | Value |

|---|---|

| Solvent | NMP |

| Temperature | 65°C |

| Reaction Time | 4 hours |

| Yield | 85% |

Advantages :

Solid-Phase Synthesis for High-Throughput Production

Recent advancements adapt solid-phase peptide synthesis (SPPS) principles for diamides. A resin-bound malonic acid derivative reacts sequentially with 4-methoxyaniline, enabling precise control over stoichiometry.

Procedure Overview

-

Resin Functionalization : Wang resin is esterified with Fmoc-malonic acid using DIC/HOBt.

-

Deprotection and Coupling :

-

Fmoc removal with piperidine.

-

Two cycles of 4-methoxyaniline coupling via HBTU activation.

-

-

Cleavage : TFA/water (95:5) releases the product from the resin.

Performance Metrics :

-

Purity: 92–95% (HPLC).

-

Yield: 70% (based on resin loading capacity).

Industrial-Scale Optimization

Patent WO2022136206A1 details a continuous-flow process for kilogram-scale synthesis:

Key Steps

-

Reactor 1 : Malonyl chloride and 4-methoxyaniline premixed in THF at 10°C.

-

Reactor 2 : Quenching with ice-cold HCl to precipitate crude product.

-

Purification :

-

Dissolution in hot ethanol.

-

Activated charcoal treatment for decolorization.

-

Crystallization at −20°C yields 98% pure product.

-

Throughput : 5 kg/batch with 80% yield.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Conventional | 72% | 98% | Moderate | High |

| Catalyzed Amidation | 85% | 99% | High | Moderate |

| Solid-Phase | 70% | 95% | Low | Low |

| Industrial Flow | 80% | 98% | Very High | Very High |

Trade-offs :

-

Catalyzed methods offer superior yields but require expensive coupling agents.

-

Flow processes optimize throughput but demand specialized equipment.

Challenges and Mitigation Strategies

Byproduct Formation

Solvent Selection

-

Issue : THF poses explosion risks at scale.

-

Alternative : 2-Methyltetrahydrofuran (2-MeTHF), a greener solvent, reduces hazards without compromising yield.

Emerging Techniques

Analyse Des Réactions Chimiques

Types of Reactions: N,N’-bis(4-methoxyphenyl)propanediamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

N,N’-bis(4-methoxyphenyl)propanediamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of N,N’-bis(4-methoxyphenyl)propanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Key Findings :

- Electron-withdrawing groups (e.g., NO₂ in ) reduce solubility and enhance rigidity, making such compounds suitable as molecular scaffolds.

- Electron-donating groups (e.g., OCH₃ in ) improve solubility and facilitate applications in organic electronics (e.g., hole-transport layers) .

Metal Complexes of Propanediamide Derivatives

Propanediamides serve as ligands for metal coordination. For example:

- Silver(I) [N,N'-bis(4-methoxyphenyl)-3,6-dithiaoctanediamide]triflate (): Synthesized via reaction with CF₃SO₃Ag in DMF. The methoxy groups stabilize the Ag(I) center, enhancing ligand specificity for silver ions .

- Copper(II) [2-heptyl-N,N'-bis(2-hydroxyethyl)-1,3-propanediamide]nitrate (): Exhibits a distorted octahedral geometry, with hydroxyethyl groups enabling hydrogen bonding .

Activité Biologique

N,N'-bis(4-methoxyphenyl)propanediamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound consists of two 4-methoxyphenyl groups attached to a propanediamide backbone. The presence of methoxy groups enhances the compound's solubility and may improve its biological activity compared to similar compounds lacking these substituents.

Molecular Formula

- Molecular Formula : CHNO

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can modulate their activity, leading to diverse biological effects. The specific pathways and molecular targets involved may vary depending on the application context.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cell lines. For instance, it has been shown to arrest the cell cycle at the G0/G1 phase in SW480 colon cancer cells, significantly increasing the percentage of cells in this phase after treatment .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit such effects, although specific studies are needed to confirm this.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be relevant for therapeutic applications in diseases where enzyme modulation is beneficial.

Anticancer Activity

A study conducted on various cancer cell lines highlighted the selective cytotoxicity of this compound. It was observed that treatment with this compound resulted in:

- Increased Apoptosis : A slight increase in late apoptosis was noted after 24 hours of treatment, indicating potential apoptotic mechanisms at play.

- Cell Cycle Arrest : A significant increase in cells arrested in the G0/G1 phase was recorded, suggesting that the compound may hinder cellular proliferation by preventing progression through the cell cycle .

Interaction with Biological Targets

The binding affinity of this compound with various enzymes has been a focus of research. Studies indicate that it can effectively modulate enzyme activity, which is crucial for its potential therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Methoxy groups enhance solubility | Potential anticancer and anti-inflammatory activities |

| N,N'-diphenylpropanediamide | Lacks methoxy substituents | Different solubility; less bioactive |

| N,N'-bis(2-methoxyphenyl)propanediamide | Methoxy groups at different positions | Varied reactivity; potential for different biological effects |

| N,N'-bis(4-chlorophenyl)propanediamide | Chlorine substituent influences activity | Potentially different interactions with biological targets |

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in anticancer research. Its ability to interact with key biological targets positions it as a candidate for further exploration in drug development. Future research should focus on:

- Detailed mechanistic studies to elucidate its action pathways.

- In vivo studies to assess therapeutic efficacy and safety.

- Exploration of structure-activity relationships to optimize its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N,N'-bis(4-methoxyphenyl)propanediamide?

- Methodological Answer : The compound can be synthesized via condensation reactions between 4-methoxyphenylamine and propanedioic acid derivatives. Key steps include:

-

Amidation : Reacting ethyl oxamate with 4-methoxyaniline under reflux in toluene, achieving yields up to 76% (temperature: 110°C, catalyst: p-toluenesulfonic acid) .

-

Stille Coupling : For advanced intermediates, use tributyltin chloride and aryl bromides in a Pd-catalyzed cross-coupling reaction (e.g., with 1,2-bis(4-bromophenyl)ethane-1,2-dione) .

-

Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC).

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidation | Ethyl oxamate, 4-methoxyaniline, 110°C | 76 | |

| Stille Coupling | Pd(PPh₃)₄, DMF, 80°C | 85 |

Q. How is This compound characterized structurally?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR confirms methoxy groups (δ 3.7–3.8 ppm, singlet) and amide protons (δ 8.2–8.5 ppm). ¹³C NMR detects carbonyl signals at ~168 ppm .

- Mass Spectrometry : LC–MS (ESI) shows [M+H]⁺ peaks matching the molecular formula C₁₉H₂₀N₄O₄ (calc. 368.15, observed 368.3) .

- Elemental Analysis : Carbon and nitrogen content should align with theoretical values (e.g., C: 62.3%, N: 15.2%) .

Advanced Research Questions

Q. How can computational modeling predict reactivity and intermediate stability in its synthesis?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model transition states during amidation. For example, calculate activation energies for nucleophilic attack of 4-methoxyaniline on carbonyl groups .

- Solvent Effects : COSMO-RS simulations in toluene vs. DMF show higher yields in polar aprotic solvents due to stabilized intermediates .

Q. What strategies resolve contradictions in reported yields across synthetic methods?

- Methodological Answer :

- Comparative Analysis : Replicate methods side-by-side, controlling variables (e.g., catalyst loading, solvent purity). For instance, Pd(PPh₃)₄ vs. Pd₂(dba)₃ in Stille coupling may explain yield differences (85% vs. 71%) .

- Error Sources : Trace moisture in DMF reduces Pd catalyst activity; use molecular sieves for anhydrous conditions .

Q. How do substituents on the aryl group influence the compound’s electronic properties?

- Methodological Answer :

- Structure-Activity Studies : Replace 4-methoxy with electron-withdrawing (e.g., -CF₃) or donating (-NEt₂) groups. UV-Vis spectroscopy reveals redshifted absorption (λmax 320 nm → 350 nm) with electron-rich substituents .

- Data Table :

| Substituent | λmax (nm) | Yield (%) | Reference |

|---|---|---|---|

| 4-OCH₃ | 320 | 76 | |

| 4-CF₃ | 295 | 68 | |

| 4-NEt₂ | 350 | 56 |

Q. What catalytic mechanisms drive key steps like Buchwald-Hartwig amination?

- Methodological Answer :

- Mechanistic Insight : Pd(0) catalysts oxidatively add to aryl halides, forming a Pd(II) intermediate. Ligands (e.g., XPhos) facilitate transmetallation with amine nucleophiles. Kinetic studies show rate-limiting reductive elimination .

- Optimization : Use bulky ligands (SPhos) to suppress β-hydride elimination, improving yields from 70% to 88% .

Data Contradiction Analysis

Q. Why do similar synthetic routes report divergent yields (e.g., 71% vs. 96%)?

- Methodological Answer :

- Catalyst Purity : Commercial Pd sources vary in active species content. ICP-MS analysis of Pd(PPh₃)₄ batches shows 10–15% variability in Pd content .

- Side Reactions : Competing hydrolysis of tin intermediates in Stille coupling reduces yields. Use anhydrous DMF and degassed solvents to mitigate .

Applications in Materials Science

Q. How is this compound utilized in optoelectronic materials?

- Methodological Answer :

- Charge Transport : As a hole-transport layer (HTL), its planar structure enhances π-π stacking in OLEDs. Mobility measurements via space-charge-limited current (SCLC) give μh ≈ 10⁻⁴ cm²/V·s .

- Device Integration : Blend with PCBM (1:1 w/w) in perovskite solar cells achieves PCE up to 12.3% (vs. 8.7% for PEDOT:PSS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.